molecular formula C11H15NO3 B12105769 Methyl 5-(2-aminopropyl)-2-hydroxybenzoate

Methyl 5-(2-aminopropyl)-2-hydroxybenzoate

Cat. No.: B12105769
M. Wt: 209.24 g/mol
InChI Key: AACZUSKJDYJEPP-UHFFFAOYSA-N
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Description

L-Phenylalanine, 3-hydroxy-, methyl ester: is an organic compound with the chemical formula C10H13NO3 . It is a derivative of the amino acid phenylalanine, where the phenyl group is hydroxylated at the third position and the carboxyl group is esterified with methanol. .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanine, 3-hydroxy-, methyl ester typically involves the esterification of L-Phenylalanine, 3-hydroxy- with methanol. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .

Industrial Production Methods: Industrial production of L-Phenylalanine, 3-hydroxy-, methyl ester often involves the use of phenylalanine ammonia lyase (PAL) containing yeast whole cells in an organic-aqueous biphasic system. This biotransformation method is efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: L-Phenylalanine, 3-hydroxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: L-Phenylalanine, 3-hydroxy-, methyl ester is used as an intermediate in the synthesis of peptides and other complex organic molecules. It serves as a building block for various chemical reactions and is essential in the study of amino acid derivatives .

Biology: In biological research, this compound is used to study the metabolism and function of amino acids. It is also used in the synthesis of proteins and enzymes, which are crucial for various biochemical processes .

Medicine: L-Phenylalanine, 3-hydroxy-, methyl ester is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target neurotransmitter pathways. It is also investigated for its potential therapeutic effects in treating conditions such as depression and obesity .

Industry: In the industrial sector, this compound is used in the production of food additives, cosmetics, and other consumer products. Its role as a precursor in the synthesis of various chemicals makes it valuable in manufacturing processes .

Mechanism of Action

L-Phenylalanine, 3-hydroxy-, methyl ester exerts its effects by interacting with specific molecular targets and pathways. It is primarily involved in the synthesis of neurotransmitters such as norepinephrine and dopamine, which play crucial roles in regulating mood, energy levels, and sleep. The compound acts as a precursor in the biosynthesis of these neurotransmitters, facilitating their production and release in the brain .

Comparison with Similar Compounds

  • L-Phenylalanine methyl ester
  • L-Tyrosine methyl ester
  • L-DOPA methyl ester

Comparison: L-Phenylalanine, 3-hydroxy-, methyl ester is unique due to the presence of a hydroxyl group at the third position of the phenyl ring. This structural modification enhances its reactivity and allows for specific interactions with biological targets. Compared to L-Phenylalanine methyl ester, the hydroxyl group in L-Phenylalanine, 3-hydroxy-, methyl ester provides additional sites for chemical modifications and reactions, making it more versatile in synthetic and research applications .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 5-(2-aminopropyl)-2-hydroxybenzoate

InChI

InChI=1S/C11H15NO3/c1-7(12)5-8-3-4-10(13)9(6-8)11(14)15-2/h3-4,6-7,13H,5,12H2,1-2H3

InChI Key

AACZUSKJDYJEPP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)C(=O)OC)N

Origin of Product

United States

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